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Compound of Interest

Compound Name: TCH-165

Cat. No.: B611247

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TCH-165, a small molecule activator of
the 20S proteasome, and its therapeutic potential, particularly in the context of MYC-driven
cancers such as multiple myeloma.

Introduction: A Novel Approach to Targeting
Intrinsically Disordered Proteins

The ubiquitin-proteasome system is a critical cellular machinery for protein degradation,
maintaining protein homeostasis. While the 26S proteasome is responsible for the degradation
of ubiquitinated proteins, the 20S proteasome, or core particle, mediates the ubiquitin-
independent degradation of intrinsically disordered proteins (IDPs).[1][2] Many oncoproteins,
including MYC, are IDPs, and their accumulation is a hallmark of various cancers.[3][4]

TCH-165 is an imidazoline-based small molecule that has emerged as a potent activator of the
20S proteasome.[3] It modulates the dynamic equilibrium between the 20S and 26S
proteasome complexes, favoring the proteolytically active, open-gate conformation of the 20S
proteasome. This targeted activation leads to the enhanced degradation of IDPs like MYC,
offering a novel therapeutic strategy for cancers dependent on these proteins.

Mechanism of Action of TCH-165
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TCH-165's primary mechanism of action involves direct interaction with the 20S proteasome. It
is proposed to bind to the a-ring of the 20S core particle, inducing a conformational change that
opens the gate to the proteolytic chamber. This "open-gate" conformation allows for increased
access of IDP substrates to the catalytic 3-subunits, leading to their degradation. Atomic force
microscopy has provided biophysical evidence supporting this gate-opening mechanism.

This activation is selective for IDPs, as TCH-165 does not induce the degradation of structured
proteins like GAPDH. By promoting the disassembly of the 26S proteasome, TCH-165
increases the pool of active 20S proteasomes available for IDP degradation.
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Figure 1: Mechanism of TCH-165 action on the 20S proteasome.

Quantitative Data on the Efficacy of TCH-165

The following tables summarize the key quantitative data demonstrating the in vitro and in vivo
efficacy of TCH-165.
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95% Confidence

Cell Line Cancer Type CC50 (uMm)

Interval
RPMI-8226 Multiple Myeloma 09-1.0 08-1.2
L363 Multiple Myeloma 5.0 41-5.1
NIH-H929 Multiple Myeloma 4.3 2.8-6.6
CCRF-CEM Leukemia 0.9 0.79-1.19
Us7MG Glioblastoma 2.4 N/A

Table 1: Cytotoxicity (CC50) of TCH-165 in various cancer cell lines after 72 hours of treatment.

. 95% Confidence
Patient Sample Treatment Status CC50 (uM)
Interval
Newly Diagnosed
_ N/A 1.0 0.6-15
Multiple Myeloma
Relapsed Multiple Bortezomib
_ 8.1 7.1-9.0
Myeloma Unresponsive

Table 2: Cytotoxicity (CC50) of TCH-165 in primary human multiple myeloma cells.

Assay EC50 (uM) 95% Confidence Interval

MYC-Mediated Luciferase

Transcription

2.57 2.46 - 2.95

Table 3: Potency of TCH-165 in inhibiting MYC-mediated gene transcription in HCT-116 cells.

Catalytic Site Maximum Fold Enhancement
Chymotrypsin-like ~10-fold

Trypsin-like ~4-fold

Caspase-like ~2-fold
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Table 4: Enhancement of 20S proteasome catalytic activities by TCH-165.

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of TCH-165 are
provided below.

Western Blot for MYC Degradation

This protocol is used to assess the effect of TCH-165 on MYC protein levels in cancer cell
lines.

e Cell Culture and Treatment:
o Culture RPMI-8226 multiple myeloma cells to approximately 80% confluency.

o Treat cells with the desired concentrations of TCH-165 (e.g., 5 uM) or vehicle (DMSO) for
4 hours.

o For proteasome inhibition controls, pre-treat cells with bortezomib (5 pM) for 1 hour before
adding TCH-165.

e Cell Lysis:
o Harvest cells by centrifugation and wash twice with chilled PBS.

o Resuspend the cell pellet in chilled RIPA buffer supplemented with a protease inhibitor
cocktail.

e Protein Quantification:

o Determine the total protein concentration using a BCA assay.

o Normalize protein concentrations to 2 mg/mL and add 5X SDS loading buffer.
e SDS-PAGE and Immunoblotting:

o Load 30 ug of protein lysate onto a 4-20% Tris/glycine gel.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b611247?utm_src=pdf-body
https://www.benchchem.com/product/b611247?utm_src=pdf-body
https://www.benchchem.com/product/b611247?utm_src=pdf-body
https://www.benchchem.com/product/b611247?utm_src=pdf-body
https://www.benchchem.com/product/b611247?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Transfer the separated proteins to a PVDF membrane.

o Probe the membrane with primary antibodies against MYC and GAPDH (as a loading
control).

o Incubate with appropriate HRP-conjugated secondary antibodies and visualize using a
chemiluminescence detection system.
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Figure 2: Experimental workflow for Western blot analysis of MYC degradation.

MYC-Luciferase Reporter Assay

This assay quantifies the effect of TCH-165 on MYC-mediated gene transcription.

Cell Line:

o Use HCT-116 cells stably transfected with a MY C-luciferase reporter gene.
Treatment:

o Plate the cells and treat with various concentrations of TCH-165.
Luciferase Activity Measurement:

o After the desired incubation period, lyse the cells and measure luciferase activity using a
luminometer according to the manufacturer's protocol for the luciferase assay system.

Data Analysis:
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o Normalize the luciferase activity to a control (e.g., total protein concentration or a co-
transfected control reporter).

o Calculate the EC50 value by fitting the concentration-response data to a four-parameter
logistic curve.

Therapeutic Implications and Future Directions

The activation of the 20S proteasome by TCH-165 represents a promising therapeutic strategy
for several diseases.

e Oncology: The primary application is in MYC-driven cancers, including multiple myeloma.
TCH-165's ability to degrade MYC and its efficacy in bortezomib-resistant cells highlight its
potential as a novel anti-cancer agent. In vivo studies have shown that TCH-165 can inhibit
tumor growth and is well-tolerated in mice and dogs.

» Neurodegenerative Diseases: By enhancing the degradation of aggregation-prone IDPs
such as a-synuclein and tau, 20S proteasome activation may be beneficial for
neurodegenerative disorders like Parkinson's and Alzheimer's diseases.

o Cardiac Ischemia/Reperfusion Injury: Recent studies suggest that TCH-165 can protect
against cardiac ischemia/reperfusion injury by increasing immunoproteasome activity and
promoting the degradation of the pro-fission protein Drpl.
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Figure 3: Therapeutic potential of TCH-165 mediated 20S proteasome activation.

Future research should focus on further elucidating the detailed molecular interactions between
TCH-165 and the 20S proteasome, optimizing its pharmacokinetic and pharmacodynamic
properties, and expanding clinical investigations into its safety and efficacy in various disease
models. The development of TCH-165 and similar 20S proteasome activators opens a new
avenue for the treatment of diseases driven by the accumulation of toxic, intrinsically
disordered proteins.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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